1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole (BDPP) is an organic compound with a unique structure and chemical properties that make it an interesting subject for scientific research and experimentation. BDPP has applications in the synthesis of organic compounds and has been studied for its potential therapeutic use in the treatment of certain diseases. In
Wissenschaftliche Forschungsanwendungen
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in the synthesis of organic compounds. It has been shown to be a useful intermediate in the synthesis of pyrazole derivatives, which have potential applications in the pharmaceutical and agrochemical industries. 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has also been studied for its potential use as a therapeutic agent for certain diseases, such as cancer and Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain. It is also believed to act as an agonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to have a variety of biochemical and physiological effects in laboratory studies. In animal models, it has been shown to reduce inflammation, pain, and anxiety. It has also been shown to possess anti-cancer and anti-oxidative properties. In addition, 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-diabetic and anti-obesity effects in animal models.
Advantages and Limitations for Laboratory Experiments
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as an intermediate in the synthesis of a variety of organic compounds. Additionally, it has a wide range of potential therapeutic applications in the treatment of certain diseases. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not yet been tested in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole. Further research is needed to better understand its mechanism of action and therapeutic potential. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to explore its potential applications in the synthesis of organic compounds, as well as its potential applications in the treatment of other diseases. Finally, further research is needed to explore its potential interactions with other drugs and its potential side effects.
Synthesemethoden
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is synthesized through a multi-step process. The first step involves the reaction of benzoyl chloride with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form benzoyl 3,4-dimethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate in the presence of potassium carbonate to yield 1-benzoyl-3,5-bis(3,4-dimethoxybenzyl)-4,5-dihydro-1H-pyrazole. This method of synthesis has been reported to be efficient and cost-effective, and has been used in a variety of laboratory settings.
Eigenschaften
IUPAC Name |
[3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-30-22-12-10-18(14-24(22)32-3)20-16-21(19-11-13-23(31-2)25(15-19)33-4)28(27-20)26(29)17-8-6-5-7-9-17/h5-15,21H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWGQTYFQWIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.